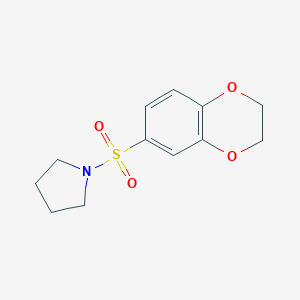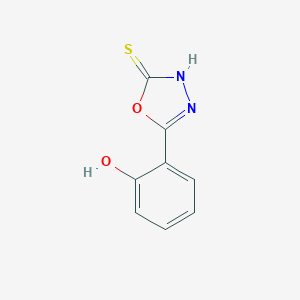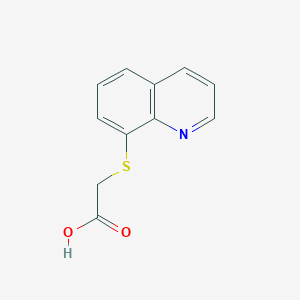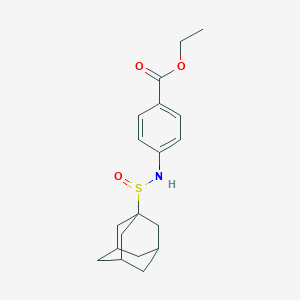
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine, also known as DBS-33, is a chemical compound that has been widely studied for its potential use in scientific research. It is a sulfonamide-based inhibitor that has been shown to have a high affinity for various enzymes and receptors in the body. In
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves its binding to the active site of various enzymes and receptors in the body. It acts as a competitive inhibitor, preventing the substrate from binding to the enzyme or receptor. This results in a decrease in the activity of the enzyme or receptor, which can have various physiological effects depending on the target.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine are dependent on the target enzyme or receptor. Inhibition of carbonic anhydrase IX has been shown to result in decreased tumor growth and increased sensitivity to chemotherapy in cancer cells. Inhibition of fatty acid amide hydrolase has been studied for its potential use in the treatment of pain and inflammation. Inhibition of the serotonin transporter and dopamine transporter has been shown to have potential use in the treatment of depression and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine is its high affinity for various enzymes and receptors, which makes it a potent inhibitor. Additionally, its sulfonamide group allows for easy modification to create analogs with improved potency or selectivity. However, one limitation is that its mechanism of action is dependent on the target enzyme or receptor, which can make it difficult to predict its effects in vivo.
Orientations Futures
For the study of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine include the development of analogs with improved potency or selectivity for specific targets. Additionally, further studies are needed to determine its potential use in the treatment of various diseases, including cancer, pain, inflammation, depression, and addiction. Finally, studies are needed to determine the safety and pharmacokinetics of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine in vivo, which will be important for its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine involves a multi-step process that begins with the preparation of 1,2-dimethoxybenzene. This is followed by the reaction of 1,2-dimethoxybenzene with 1,3-dibromopropane to form 1-(2,3-dibromopropoxy)-2-methoxybenzene. The next step involves the reaction of 1-(2,3-dibromopropoxy)-2-methoxybenzene with sodium hydride to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol. Finally, the sulfonamide group is introduced through the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-ol with p-toluenesulfonyl chloride and pyrrolidine.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has been studied for its potential use as an inhibitor of various enzymes and receptors in the body. It has been shown to have a high affinity for carbonic anhydrase IX, which is overexpressed in many types of cancer cells. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has also been studied as an inhibitor of fatty acid amide hydrolase, which is involved in the degradation of endocannabinoids. Additionally, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine has been shown to have activity against the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-18(15,13-5-1-2-6-13)10-3-4-11-12(9-10)17-8-7-16-11/h3-4,9H,1-2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRKHAYXHJCJID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-9-fluoro-6H-indolo[2,3-b]quinoxaline](/img/structure/B362250.png)
![9-{4-[Ethyl-(2-hydroxy-ethyl)-amino]-but-2-ynyl}-9H-fluoren-9-ol](/img/structure/B362268.png)

![N-{2-[bis(3-phenyl-2-propynyl)amino]ethyl}-N,N-dimethylamine](/img/structure/B362270.png)
![6-(4-Methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362285.png)
![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)

![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)
![N'~1~,N'~3~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}propanedihydrazide](/img/structure/B362308.png)




![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)